molecular formula C11H15N5 B3043533 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine CAS No. 885499-56-9

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Cat. No. B3043533
M. Wt: 217.27 g/mol
InChI Key: SOYJTCRGELSHIV-UHFFFAOYSA-N
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Description

“1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine” is a compound that has been studied for its potential as an inhibitor of protein kinase B (PKB or Akt), which is a key component of intracellular signaling pathways regulating growth and survival . This compound is part of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines series . The structure is optimized by varying the linker group between the piperidine and the lipophilic substituent .

Scientific Research Applications

Cancer Research and Antitumor Agents

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine has shown potential in cancer research, particularly as an inhibitor of Protein Kinase B (Akt). Protein Kinase B is a key component in intracellular signaling pathways related to growth and survival, often deregulated in cancer. Studies have indicated that derivatives of this compound can act as potent, orally bioavailable inhibitors of PKB, impacting tumor growth in xenograft models (McHardy et al., 2010).

Organic Synthesis and Crystallography

The compound's relevance extends to organic chemistry, particularly in the synthesis of various complex molecules. For instance, its derivatives have been used in the synthesis of substituted pyrimidine imines and thiazolidinones, which were later evaluated for their antibacterial activities (Merugu, Ramesh, & Sreenivasulu, 2010). Additionally, its crystal structure has been studied to understand its molecular interactions and conformations, which is crucial for designing new molecules with specific properties (Gehringer et al., 2014).

Synthesis of Pyrrolo[2,3-d]pyrimidines

This compound is also significant in the synthesis of a variety of pyrrolo[2,3-d]pyrimidines. For example, it has been used in phosphorus pentoxide-mediated reactions to synthesize different pyrrolo[2,3-d]pyrimidin-4-amines, which have applications in the development of pesticides (Jørgensen, Girgis, & Pedersen, 1985).

Antimicrobial and Antibacterial Activities

Derivatives of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine have been synthesized and evaluated for their antimicrobial and antibacterial activities. For instance, certain piperidine-containing pyrimidine imines and thiazolidinones have shown significant antibacterial properties, contributing to the ongoing research in the field of antimicrobial drugs (Merugu, Ramesh, & Sreenivasulu, 2010).

Future Directions

The compound has shown promise as a potential antitumor agent due to its ability to inhibit PKB, a kinase frequently deregulated in cancer . Future research could focus on further optimizing the compound’s structure to improve its bioavailability and selectivity for PKB .

properties

IUPAC Name

1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-8-2-5-16(6-3-8)11-9-1-4-13-10(9)14-7-15-11/h1,4,7-8H,2-3,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYJTCRGELSHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=NC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (57 mg, 0.18 mmol) was added HCl (1 ml, 4M solution in dioxane, 4 mmol). The solution was stirred at room temperature for 1 hour, and then diethyl ether was added (4 ml). The ethereal layer was discarded and the solid triturated with a further portion of ether (4 ml) and dried [product mass 27 mg]. A portion of the product was dissolved in methanol, absorbed onto an acidic resin SCX-2 cartridge, and the free base was eluted with 1M ammonia in methanol. LC/MS (LCT) Rt 0.81 [M+H]+ 218
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T McHardy, JJ Caldwell, KM Cheung… - Journal of medicinal …, 2010 - ACS Publications
Protein kinase B (PKB or Akt) is an important component of intracellular signaling pathways regulating growth and survival. Signaling through PKB is frequently deregulated in cancer, …
Number of citations: 84 pubs.acs.org
JJ Caldwell, TG Davies, A Donald… - Journal of medicinal …, 2008 - ACS Publications
Fragment-based screening identified 7-azaindole as a protein kinase B inhibitor scaffold. Fragment elaboration using iterative crystallography of inhibitor−PKA−PKB chimera complexes …
Number of citations: 105 pubs.acs.org
TA Yap, MI Walton, LJK Hunter, M Valenti… - Molecular cancer …, 2011 - AACR
AKT is frequently deregulated in cancer, making it an attractive anticancer drug target. CCT128930 is a novel ATP-competitive AKT inhibitor discovered using fragment- and structure-…
Number of citations: 75 aacrjournals.org
S Govindaraj, S Renganathan - Journal of Pure & Applied …, 2017 - microbiologyjournal.org
Pleurotus sp is an edible mushroom, which contains essential nutrients and medicinal properties for living thing. Molecular characterization and genome differentiation of pleurotus sp. …
Number of citations: 5 microbiologyjournal.org
CE Allen, CL Chow, JJ Caldwell, IM Westwood… - Bioorganic & medicinal …, 2013 - Elsevier
With the success of protein kinase inhibitors as drugs to target cancer, there is a continued need for new kinase inhibitor scaffolds. We have investigated the synthesis and kinase …
Number of citations: 19 www.sciencedirect.com
J Rajamanickam, B Annamalai… - Biochemical …, 2015 - portlandpress.com
The serotonin [5-HT (5-hydroxytryptamine)] transporter (SERT) controls serotonergic neurotransmission in the brain by rapid clearance of 5-HT from the synaptic cleft into presynaptic …
Number of citations: 21 portlandpress.com

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